molecular formula C11H9NO4 B14460347 3-Methylidene-5-(4-nitrophenyl)oxolan-2-one CAS No. 71741-36-1

3-Methylidene-5-(4-nitrophenyl)oxolan-2-one

Cat. No.: B14460347
CAS No.: 71741-36-1
M. Wt: 219.19 g/mol
InChI Key: JURVEPUUBOQZCN-UHFFFAOYSA-N
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Description

3-Methylidene-5-(4-nitrophenyl)oxolan-2-one is a chemical compound with a molecular formula of C10H7NO4 It is a member of the oxolanone family, characterized by a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-(4-nitrophenyl)oxolan-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable methylene donor under basic conditions. One common method is the Knoevenagel condensation, where 4-nitrobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction mixture is then subjected to cyclization to form the oxolanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-(4-nitrophenyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxolanone derivatives.

Scientific Research Applications

3-Methylidene-5-(4-nitrophenyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidene-5-(4-nitrophenyl)oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-methylidene-oxolan-2-one: Similar structure but lacks the nitrophenyl group.

    4-Nitrophenyl oxolan-2-one: Similar nitrophenyl group but different ring structure.

Uniqueness

3-Methylidene-5-(4-nitrophenyl)oxolan-2-one is unique due to the presence of both the methylene and nitrophenyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

71741-36-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

3-methylidene-5-(4-nitrophenyl)oxolan-2-one

InChI

InChI=1S/C11H9NO4/c1-7-6-10(16-11(7)13)8-2-4-9(5-3-8)12(14)15/h2-5,10H,1,6H2

InChI Key

JURVEPUUBOQZCN-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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